molecular formula C9H5ClFNO B14036007 7-chloro-8-fluoroquinolin-2(1H)-one

7-chloro-8-fluoroquinolin-2(1H)-one

Katalognummer: B14036007
Molekulargewicht: 197.59 g/mol
InChI-Schlüssel: OVKIAHGTZOXXQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-8-fluoroquinolin-2(1H)-one: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of chlorine and fluorine atoms on the quinoline ring, may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-fluoroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and fluorine atoms to the quinoline ring.

    Cyclization: Formation of the quinoline core structure.

    Functional Group Modification: Introduction of the ketone group at the 2-position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-8-fluoroquinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like sodium borohydride.

    Substitution: Use of nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

7-chloro-8-fluoroquinolin-2(1H)-one: may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-chloro-8-fluoroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of chlorine and fluorine atoms might enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-chloroquinolin-2(1H)-one: Lacks the fluorine atom.

    8-fluoroquinolin-2(1H)-one: Lacks the chlorine atom.

    Quinolin-2(1H)-one: Lacks both chlorine and fluorine atoms.

Uniqueness

7-chloro-8-fluoroquinolin-2(1H)-one: is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Eigenschaften

Molekularformel

C9H5ClFNO

Molekulargewicht

197.59 g/mol

IUPAC-Name

7-chloro-8-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClFNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13)

InChI-Schlüssel

OVKIAHGTZOXXQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=CC(=O)N2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.